3-Phenyl-N-(prop-2-YN-1-YL)prop-2-ynamide
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Overview
Description
3-Phenyl-N-(prop-2-YN-1-YL)prop-2-ynamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(prop-2-YN-1-YL)prop-2-ynamide typically involves the reaction of phenylacetylene with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling process. The reaction conditions often include a solvent like acetonitrile and a base such as triethylamine to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(prop-2-YN-1-YL)prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-Phenyl-N-(prop-2-YN-1-YL)prop-2-ynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(prop-2-YN-1-YL)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: This compound has similar structural features and is studied for its antidepressant-like effects.
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds undergo similar oxidative formylation reactions and are used in various chemical transformations.
Uniqueness
3-Phenyl-N-(prop-2-YN-1-YL)prop-2-ynamide is unique due to its specific structural arrangement and the presence of both phenyl and prop-2-ynamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
653592-85-9 |
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Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-ynylprop-2-ynamide |
InChI |
InChI=1S/C12H9NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h1,3-7H,10H2,(H,13,14) |
InChI Key |
ZLAFVHLRJLOTNT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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